4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
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Overview
Description
4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a useful research compound. Its molecular formula is C22H22N2S2 and its molecular weight is 378.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Quinazoline Derivatives:
- A straightforward method for synthesizing 4-substituted quinazoline derivatives was reported, highlighting a complementary reaction system involving thiourea and substituted 2-aminobenzophenones, yielding quinazoline derivatives as a single product. This process is significant for its simplicity and the potential of the quinazoline core in various applications (Wang, Yan, & Ma, 2016).
- Crystal Structure and Analysis:
- An efficient synthesis strategy leading to a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was investigated. The crystal structure, along with Hirshfeld surface and fingerprint plots, was thoroughly analyzed. This research provides insights into the atomic-level structure and interactions within quinazoline derivatives (Geesi, 2020).
Biological Activities
- Antimicrobial and Antitumor Activities:
- Some 3H-quinazolin-4-one derivatives exhibited notable antimicrobial activity. This research underscores the potential of quinazolinyl sulfide compounds in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
- A study on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones revealed high anti-monoamine oxidase and antitumor activities, suggesting the therapeutic potential of these compounds (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Dyeing Characteristics
- A series of quinazolinyl-stilbene disulfonic acid derivatives were synthesized, which exhibit good dyeing characteristics. This indicates the utility of quinazolinyl sulfide compounds in textile applications, particularly as dyes (Navadiya, Undavia, & Patwa, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that many sulfide compounds can interact with biological targets through covalent bonding, hydrogen bonding, and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Sulfide compounds often play roles in various biochemical pathways, including those involved in cellular signaling, metabolism, and detoxification .
Pharmacokinetics
The bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that can facilitate its absorption or metabolism .
Result of Action
The effects of a compound at the molecular and cellular level can include changes in gene expression, protein function, and cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S2/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)26-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZLFZRQYFRWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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